N-(2-Butoxybenzyl)-2,5-dimethoxyaniline
Overview
Description
N-(2-Butoxybenzyl)-2,5-dimethoxyaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a butoxybenzyl group attached to the nitrogen atom and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butoxybenzyl)-2,5-dimethoxyaniline typically involves the reaction of 2,5-dimethoxyaniline with 2-butoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Butoxybenzyl)-2,5-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide in the presence of a base.
Major Products Formed
Oxidation: Quinones, nitroso compounds.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-Butoxybenzyl)-2,5-dimethoxyaniline has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Butoxybenzyl)-2,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-Butoxybenzyl)-2,5-dimethoxyaniline can be compared with other similar compounds, such as:
N-(2-Butoxybenzyl)-3-isopropoxyaniline: Similar structure but with an isopropoxy group instead of methoxy groups.
N-(2-Butoxybenzyl)-2-propanamine: Similar structure but with a propanamine group instead of methoxy groups.
N-(2-Butoxybenzyl)-2-butanamine: Similar structure but with a butanamine group instead of methoxy groups.
Properties
IUPAC Name |
N-[(2-butoxyphenyl)methyl]-2,5-dimethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-4-5-12-23-18-9-7-6-8-15(18)14-20-17-13-16(21-2)10-11-19(17)22-3/h6-11,13,20H,4-5,12,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRZDAOPGTUORY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1CNC2=C(C=CC(=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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